Manganese(II) Complexation Thermodynamics
The formation of the manganese(II) complex cis-[Mn(LIG01)2(EtOH)2] (CEQ01) from 3-Hydroxy-2-(2-phenylvinyl)naphthalene-1,4-dione (LIG01) is thermodynamically more favorable than the analogous complex with its 4-chlorostyryl derivative (LIG02). [1]
| Evidence Dimension | Calculated Gibbs free energy of complex formation |
|---|---|
| Target Compound Data | Complex CEQ01 from LIG01 (target compound) |
| Comparator Or Baseline | Complex CEQ02 from LIG02 (2-Hydroxy-3-(4-chlorostyryl)-1,4-naphthoquinone) |
| Quantified Difference | Formation of CEQ01 is approximately five times more favored than CEQ02 |
| Conditions | Molecular modeling calculations (computational study) |
Why This Matters
This indicates a significantly higher thermodynamic driving force for forming metal complexes with the unsubstituted styryl derivative, which can translate to higher synthetic yields and greater stability in applications where metal coordination is desired.
- [1] Machado, R. L., et al. (2024). Mn(II)/Stilbene-Quinone Complexes: Synthesis, Characterization, and Molecular Modeling Studies. SSRN Electronic Journal. View Source
